2-Oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride
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Overview
Description
2-Oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride is a nitrogen-containing heterocycle with significant potential in the field of drug discovery. This compound consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring, making it a unique and challenging scaffold to synthesize .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride involves several steps. One common approach is the catalytic asymmetric Rautenstrauch reaction, which provides the desired intermediate with good enantiocontrol . Other methods include amide and ester reduction, alcohol methylation, and palladium-catalyzed reactions of aziridines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using flow chemistry and biomass valorization techniques. These methods ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include phenylselenyl bromide for cyclization, ammonia for epoxide ring opening, and palladium catalysts for various transformations .
Major Products Formed: The major products formed from these reactions include bridged nitrone salts, carbocyclic nucleosides, and other bioactive molecules .
Scientific Research Applications
2-Oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride has numerous applications in scientific research. It is used as a key synthetic intermediate in the total synthesis of several target molecules . Its unique structure makes it valuable in drug discovery, particularly for developing new pharmaceuticals with bioactive properties . Additionally, it is employed in photochemical transformations and palladium-catalyzed reactions .
Mechanism of Action
The mechanism of action of 2-Oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s nitrogen-containing heterocycle allows it to bind to various receptors and enzymes, modulating their activity . This interaction can lead to significant pharmacological effects, making it a promising candidate for drug development .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include 2-azabicyclo[3.2.1]octane and 8-oxa-3-azabicyclo[3.2.1]octane . These compounds share a similar bicyclic structure but differ in their functional groups and specific applications.
Uniqueness: What sets 2-Oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride apart is its unique combination of a nitrogen heterocycle and a cyclopentane ring, which provides distinct synthetic and pharmacological potential . Its ability to undergo various chemical reactions and its applications in drug discovery further highlight its uniqueness .
Properties
Molecular Formula |
C7H12ClNO3 |
---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO3.ClH/c9-6(10)7-3-5(8-4-7)1-2-11-7;/h5,8H,1-4H2,(H,9,10);1H |
InChI Key |
ATDNTZBATYXGEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CC1NC2)C(=O)O.Cl |
Origin of Product |
United States |
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